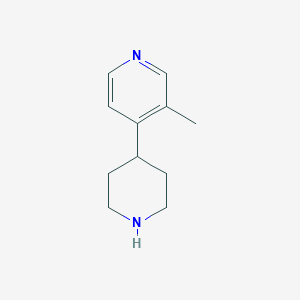

3-Methyl-4-(piperidin-4-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

3-methyl-4-piperidin-4-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-8-13-7-4-11(9)10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3 |

InChI Key |

DZTYDIQRLJTRCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)C2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Piperidin 4 Yl Pyridine and Its Analogues

Direct Synthesis Approaches for 3-Methyl-4-(piperidin-4-yl)pyridine Scaffolds

The direct construction of the 3-methyl-4-(piperidin-4-yl)pyridine core involves several strategic synthetic pathways.

Multi-Step Synthesis Pathways

Multi-step syntheses are commonly employed to build the target molecule from simpler, readily available starting materials. One documented approach involves the reaction of 3-substituted pyridine-4-alcohol with phenethyl-2-halide to form a quaternary ammonium (B1175870) salt. This intermediate is then selectively reduced using sodium borohydride (B1222165) to an allyl alcohol, which subsequently undergoes isomerization to yield 3-substitute-1-phenethyl piperidine-4-ketone. google.com This ketone can then be further modified to introduce the desired functionalities.

Another versatile multi-step method begins with the reductive amination of 1-benzylpiperidin-4-one using ammonia (B1221849) and a Raney-Ni catalyst. researchgate.net This is followed by deprotection of the benzyl (B1604629) group and subsequent salt formation, providing a piperidin-4-yl-carbamate intermediate that can be coupled with a suitable pyridine (B92270) derivative. researchgate.net

A facile synthesis for cis-3-methyl-4-aminopiperidine derivatives has been described, starting from N-benzyl-3-methyl-3,4-epoxi-piperidine. researchgate.net This epoxide, in turn, is obtainable in two steps from the corresponding N-benzyl-pyridinium salt. researchgate.net The regioselective ring-opening of the epoxide provides access to a variety of cis-3-methyl-4-amino and amido piperidine (B6355638) compounds. researchgate.net

| Starting Material | Key Reagents | Intermediate(s) | Final Product Type |

| 3-substituted pyridine-4-alcohol | Phenethyl-2-halide, NaBH₄ | Quaternary ammonium salt, Allyl alcohol | 3-substitute-1-phenethyl piperidine-4-ketone |

| 1-Benzylpiperidin-4-one | NH₃, Raney-Ni | Piperidin-4-yl-carbamate salt | Methyl piperidine-4-yl-carbamate salt |

| N-benzyl-pyridinium salt | - | N-benzyl-3-methyl-3,4-epoxi-piperidine | cis-3-methyl-4-aminopiperidine derivatives |

Regioselective Synthetic Strategies

Regioselectivity is crucial when constructing substituted pyridines to avoid the formation of isomeric mixtures. A significant challenge in pyridine chemistry is the direct C-4 alkylation of the pyridine ring. nih.gov A novel approach to address this involves the use of a maleate-derived blocking group. nih.gov This strategy enables precise Minisci-type decarboxylative alkylation at the C-4 position, providing a straightforward and scalable method to access C-4 alkylated pyridines from native pyridine. nih.gov

Another regioselective method involves the difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. nih.gov Lithiation of 3-chloro-2-ethoxypyridine (B70323) followed by treatment with Grignard reagents generates a 3,4-pyridyne. nih.gov The subsequent regioselective addition of the Grignard moiety at the 4-position, followed by an electrophilic quench at the 3-position, yields various 2,3,4-trisubstituted pyridines. nih.gov

Furthermore, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) derivative has been developed. acs.org This key step provides 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org

Strategies for Pyridine Ring Functionalization and Derivatization in 3-Methyl-4-(piperidin-4-yl)pyridine Precursors

The functionalization of pre-existing pyridine rings is a fundamental aspect of synthesizing complex pyridine-containing molecules.

Nucleophilic Substitution Reactions on Pyridine

The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. quimicaorganica.orgslideshare.net This is because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. Pyridines bearing leaving groups at these positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402) proceeds via nucleophilic aromatic substitution, where the electron-withdrawing nitro group at the 3-position enhances the electrophilicity of the C-2 position. nih.gov

The direct radiofluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine has also been reported. rsc.org Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can be subsequently converted to 3-fluoro-4-aminopyridine. rsc.org

Electrophilic Substitution Reactions on Pyridine

Electrophilic aromatic substitution on the pyridine ring is generally more challenging due to its electron-deficient nature and occurs preferentially at the C-3 position. slideshare.netyoutube.com This is because substitution at the C-2 or C-4 position would lead to a destabilized intermediate with a positive charge on the nitrogen atom. youtube.com

To facilitate electrophilic substitution, particularly at the C-4 position, the pyridine can be converted to its N-oxide. quimicaorganica.org The N-oxide is more reactive towards electrophiles, and the subsequent reduction of the N-oxide regenerates the pyridine ring. quimicaorganica.org For example, the nitration of 3-methylpyridine-1-oxide with a mixture of concentrated sulfuric acid and fuming nitric acid yields 3-methyl-4-nitropyridine-1-oxide. orgsyn.org

| Reaction Type | Position(s) of Attack | Activating/Directing Groups | Example Reaction |

| Nucleophilic Substitution | C-2, C-4 | Leaving groups at C-2/C-4, Electron-withdrawing groups | 2-chloro-3-nitropyridine with piperazine |

| Electrophilic Substitution | C-3 | Generally disfavored | Bromination of pyridine |

| Electrophilic Substitution on N-oxide | C-4 | N-oxide | Nitration of 3-methylpyridine-1-oxide |

Oxidative Coupling Methodologies for Pyridine Derivatives

Recent advancements have focused on direct C-H functionalization of pyridines, which is a more sustainable approach that avoids the need for pre-functionalized starting materials. nih.gov While direct and selective functionalization of pyridine remains a challenge due to its electronic properties, various methods are being explored. nih.gov

One such method involves the use of 1,4-oxazin-2-one intermediates which undergo a tandem cycloaddition/cycloreversion reaction with alkynes to produce substituted pyridines. nih.gov This approach has been used to synthesize highly substituted pyridine motifs. nih.gov

Piperidine Ring Formation and Modification Techniques for 3-Methyl-4-(piperidin-4-yl)pyridine

The formation of the piperidine ring is a key step in the synthesis of 3-methyl-4-(piperidin-4-yl)pyridine. Various techniques, including reduction of pyridine precursors and cyclization strategies, are employed to construct this saturated heterocycle.

Catalytic hydrogenation is a direct and widely used method for the synthesis of piperidines from their corresponding pyridine precursors. chemrxiv.orgacs.org This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using a metal catalyst and a hydrogen source.

The choice of catalyst is crucial for the efficiency and selectivity of the hydrogenation. Common catalysts include platinum, palladium, and rhodium on various supports like carbon, alumina, or barium sulfate. google.com For instance, the hydrogenation of hydroxypyridines can be achieved using platinum or palladium catalysts, with temperatures ranging from room temperature to 200°C and pressures from atmospheric to 1000 p.s.i.g. google.com To prevent the formation of secondary amines during the reduction of some pyridine derivatives, additives like ammonia or an acid can be used. google.com

Recent advancements have focused on developing more robust and selective catalysts. An iridium(III)-catalyzed ionic hydrogenation has been shown to be effective for a broad range of multi-substituted piperidines, even in the presence of sensitive functional groups. chemrxiv.org This method operates at low catalyst loadings and is scalable. chemrxiv.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also presents a promising alternative, proceeding at ambient temperature and pressure. acs.org

The reduction of pyridine can also be achieved through a multi-step process involving partial reduction to a dihydropyridine, followed by further reduction to the piperidine. nih.govsnnu.edu.cn This stepwise approach allows for the introduction of substituents onto the piperidine ring at an intermediate stage. nih.govsnnu.edu.cn

| Catalyst | Support | Hydrogen Source | Temperature | Pressure | Additive | Substrate Scope | Reference |

| Platinum | Carbon, Alumina, BaSO₄ | H₂ | 25-200°C | Atmospheric - 1000 psig | - | Hydroxypyridines | google.com |

| Palladium | Carbon, Alumina, BaSO₄ | H₂ | 25-200°C | Atmospheric - 1000 psig | - | Hydroxypyridines | google.com |

| Raney Nickel | - | H₂ | 20-100°C | 1-5 bar | NH₃ | 3,5-dimethyl-4-methoxypyridine-2-carbonitrile | google.com |

| Pd/C | - | H₂ | 20-100°C | 1-5 bar | Acid | 3,5-dimethyl-4-methoxypyridine-2-carbonitrile | google.com |

| Iridium(III) complex | - | H₂ (ionic) | Not specified | Not specified | - | Multi-substituted pyridines | chemrxiv.org |

| Rhodium | Carbon | Electrocatalytic | Ambient | Ambient | - | Pyridine | acs.org |

The synthesis of enantiomerically enriched piperidines is of significant interest due to the prevalence of chiral piperidine motifs in pharmaceuticals. nih.govacs.org Asymmetric synthesis aims to control the stereochemistry at the chiral centers of the piperidine ring.

One approach involves the use of chiral catalysts in hydrogenation or reduction reactions. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate can produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org Subsequent reduction then yields the chiral 3-substituted piperidine. nih.govacs.org

Asymmetric intramolecular aza-Michael cyclizations, catalyzed by chiral phosphoric acids, have also been developed for the synthesis of substituted piperidines. whiterose.ac.uk This method has been successfully applied to generate a range of 3-spiropiperidines in good yields and with excellent enantioselectivities. whiterose.ac.uk Another strategy involves the use of chiral auxiliaries to induce stereoselectivity. For instance, an asymmetric Michael addition using a chiral auxiliary can lead to the formation of enantiopure piperidin-2,4-diones. ucl.ac.uk

| Method | Catalyst/Auxiliary | Key Intermediate | Product Type | Enantioselectivity (e.r. or ee) | Reference |

| Asymmetric Reductive Heck Reaction | Rh-catalyst with chiral ligand | Phenyl pyridine-1(2H)-carboxylate | 3-Substituted tetrahydropyridines | High ee | nih.govacs.org |

| Asymmetric aza-Michael Cyclization | Chiral Phosphoric Acid (CPA) | Thioester Michael acceptors | 3-Spiropiperidines | up to 97:3 e.r. | whiterose.ac.uk |

| Asymmetric Michael Addition | Chiral auxiliary | β-keto esters | Enantiopure piperidin-2,4-diones | Not specified | ucl.ac.uk |

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a linear precursor containing both the nitrogen atom and a reactive functional group undergoes ring closure. nih.gov These reactions can form either a new C-N or C-C bond to complete the heterocyclic ring. nih.gov

Various methods for intramolecular cyclization have been reported, including:

Aza-Michael reactions: This involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound. nih.gov

Radical-mediated amine cyclization: Cobalt(II) catalysts can be used to promote the intramolecular cyclization of linear amino-aldehydes. nih.gov

Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization: This method provides a route to chiral piperidines. nih.gov

Dieckmann condensation: Intramolecular condensation of diesters can be used to form piperidinone rings. ucl.ac.ukgoogle.com For example, the synthesis of 4-piperidones can be achieved from primary amines and acrylates via an intramolecular Claisen condensation followed by decarboxylation. youtube.com

The choice of substrate and reaction conditions determines the regioselectivity and stereoselectivity of the cyclization. For instance, the cyclization of β-lactams with an alkene residue can be directed to form piperidine rings through a 6-endo cyclization, which is contrary to Baldwin's rules, due to the conformational constraints of the starting material. nih.gov

Cross-Coupling and Other Key Reactions in the Synthesis of 3-Methyl-4-(piperidin-4-yl)pyridine Scaffolds

Cross-coupling reactions are instrumental in connecting the pre-formed pyridine and piperidine rings to construct the final 3-methyl-4-(piperidin-4-yl)pyridine scaffold.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.org In the context of 3-methyl-4-(piperidin-4-yl)pyridine synthesis, this reaction is employed to couple a pyridine derivative with a piperidine-containing boronic acid or ester, or vice versa.

The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A base is required to facilitate the transmetalation step. libretexts.org

This methodology has been successfully applied in the synthesis of various bioactive molecules containing the 4-(piperidin-4-yl)pyridine (B1299547) motif. For example, in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a Suzuki coupling was used to attach a dioxaborolane-functionalized piperidine to a 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine core. acs.org Similarly, 3- and 5-substituted 2-pyrones with significant biological activity have been synthesized using Suzuki coupling. nih.gov

While palladium is the most common catalyst, nickel-catalyzed Suzuki-Miyaura couplings have also been developed, offering a more cost-effective and environmentally friendly alternative. nih.gov

| Catalyst | Ligand | Base | Solvent | Substrates | Product | Reference |

| Palladium complex | Not specified | Not specified | Not specified | 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and piperidine-dioxaborolane | BTK inhibitors | acs.org |

| Palladium complex | Not specified | Not specified | Not specified | Halogenated 2-pyrones and boronic acids | 3- and 5-substituted 2-pyrones | nih.gov |

| Nickel complex | Not specified | Not specified | Green alcohol | Heterocyclic halides and boronic acids | Biaryl heterocycles | nih.gov |

The Mitsunobu reaction is a versatile organic reaction that allows for the conversion of a primary or secondary alcohol to a variety of other functional groups, including esters, ethers, and amines, with inversion of stereochemistry. wikipedia.orgnih.gov The reaction typically employs triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism involves the activation of the alcohol by triphenylphosphine and the azodicarboxylate to form a good leaving group, which is then displaced by a nucleophile in an SN2 fashion. wikipedia.org

In the synthesis of piperidine derivatives, the Mitsunobu reaction can be used to introduce nitrogen-containing functional groups or to form ether linkages. For example, a nitrogen nucleophile can be used in a Fukuyama-Mitsunobu variation. wikipedia.org It has also been utilized for the synthesis of dorsomorphin-based libraries by direct dehydration to form aryl-alkyl ethers and for the formation of C-N bonds. nih.gov The reaction conditions, such as temperature and the order of reagent addition, can be critical for achieving good yields, especially with less reactive substrates. nih.gov

A modified Mitsunobu protocol using azodicarboxylate (ADDP) and polymer-supported triphenylphosphine (PS-PPh3) has been employed to synthesize pyridine ether PPAR agonists, effectively minimizing by-product formation and proving amenable to parallel synthesis. researchgate.net

Reductive Amination Strategies

Reductive amination stands as a cornerstone in the synthesis of piperidine-containing compounds, including 3-Methyl-4-(piperidin-4-yl)pyridine and its analogues. This powerful and versatile method facilitates the formation of carbon-nitrogen bonds by reacting a carbonyl compound (a ketone or aldehyde) with an amine in the presence of a reducing agent. nih.govmasterorganicchemistry.com The reaction typically proceeds in a one-pot fashion, offering high efficiency and good functional group tolerance. nih.gov

The general mechanism involves two key steps. Initially, the amine nucleophilically attacks the carbonyl carbon of the ketone or aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a transient imine or iminium ion. In the final step, this intermediate is reduced in situ by a suitable reducing agent to yield the target amine. youtube.comyoutube.com

For the synthesis of analogues of 3-Methyl-4-(piperidin-4-yl)pyridine, a common strategy involves the reaction between a substituted piperidone, such as N-Boc-4-piperidone or 1-Benzyl-4-methylpiperidin-3-one, and an appropriate amine. researchgate.netgoogle.com The choice of reactants allows for the introduction of diverse substituents on both the pyridine and piperidine rings.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is one option, though it may require elevated pressures and temperatures. nih.gov More commonly, hydride-based reducing agents are used due to their milder reaction conditions. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective but can sometimes lack selectivity. youtube.comdtic.mil

To overcome this, more selective reducing agents have been developed. Sodium cyanoborohydride (NaBH₃CN) is particularly useful as it is a weaker reducing agent that selectively reduces the intermediate iminium ion in the presence of the starting ketone or aldehyde. masterorganicchemistry.comyoutube.com Another widely used reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also mild and highly effective for reductive aminations, though it can be sensitive to moisture. googleapis.comgoogle.com

In some synthetic routes, Lewis acids such as Titanium(IV) isopropoxide (Ti(OiPr)₄) are used as additives. google.comgoogle.com These can activate the carbonyl group towards nucleophilic attack by the amine, thereby facilitating the initial condensation step, especially with less reactive ketones or amines. masterorganicchemistry.comgoogleapis.com

The following table summarizes several documented reductive amination strategies used in the synthesis of various piperidine analogues, highlighting the diversity of precursors and reaction conditions employed.

Table 1: Examples of Reductive Amination for the Synthesis of Piperidine Analogues

| Precursors (Ketone & Amine) | Reducing Agent | Catalyst / Additive | Solvent | Yield (%) | Target Compound Class |

|---|---|---|---|---|---|

| N-Boc-piperidin-4-one & 3,4-dichloroaniline | NaBH(OAc)₃ | Acetic Acid | Dichloroethane | 85 | N-Aryl-4-aminopiperidine derivative researchgate.net |

| 1-Benzyl-4-methylpiperidin-3-one & Methylamine | Sodium borohydride | Titanium(IV) isopropoxide | Methanol | N/A | (1-Benzyl-4-methylpiperidin-3-yl)-methylamine google.comgoogle.com |

| 1-Benzyl-4-methylpiperidin-3-one & Methylamine | Sodium triacetoxyborohydride | N/A | N/A | N/A | (1-Benzyl-4-methylpiperidin-3-yl)-methylamine googleapis.comgoogle.com |

| 4-Methyl-3-piperidone & (R)-1-phenylethylamine | N/A | N/A | N/A | N/A | Chiral 3-amino-4-methylpiperidine derivative google.com |

| 3-Amino-4-chloropyridine & Various Aldehydes | NaBH(OAc)₃ | Trifluoroacetic acid / TMSOTf | Dichloroethane | up to 83 | N-Substituted-3-amino-4-halopyridines nih.gov |

Structure Activity Relationship Sar Studies of 3 Methyl 4 Piperidin 4 Yl Pyridine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 3-methyl-4-(piperidin-4-yl)pyridine derivatives can be significantly modulated by the introduction of various substituents on both the pyridine (B92270) and piperidine (B6355638) rings, as well as alterations to the linker connecting them.

The pyridine ring of 3-methyl-4-(piperidin-4-yl)pyridine derivatives is a crucial element for interaction with various biological targets. Modifications to this ring have been shown to have a profound impact on binding affinity and selectivity. For instance, in a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives designed as inhibitors of Lysine Specific Demethylase 1 (LSD1), the pyridine core was found to be important for activity. nih.gov A compound with a benzene (B151609) core instead of the pyridine core was approximately 170-fold less potent, highlighting the significance of the pyridine nitrogen. nih.gov

Further studies on related pyridine-containing compounds have demonstrated that the position and nature of substituents on the pyridine ring can fine-tune biological activity. For example, the introduction of a 4-fluorophenyl group at the 6-position of the pyridine ring in one series of LSD1 inhibitors resulted in a tenfold increase in activity compared to the unsubstituted phenyl group. nih.gov However, adding another fluorine atom at the 2- or 3-position of this phenyl ring led to a decrease in activity, suggesting that substitution patterns are highly specific. nih.gov In a different context, studies on epibatidine (B1211577) analogs revealed that substitutions on the pyridine ring significantly affect affinity and selectivity for neuronal nicotinic receptors. nih.gov For example, a bromo substitution resulted in a 4- to 55-fold greater affinity for β2-containing receptors over β4-containing receptors. nih.gov

The electronic properties of the substituents on the pyridine ring also play a critical role. Electron-withdrawing groups can influence the pKa of the pyridine nitrogen, which may be a key interaction point with the target protein. Conversely, electron-donating groups can also modulate activity, indicating a complex interplay of steric and electronic factors. researchgate.net

Table 1: Effect of Pyridine Ring Substituents on LSD1 Inhibition

| Compound | R5 Substituent | R6 Substituent | Kᵢ (µM) |

|---|---|---|---|

| 11 | H | H | Inactive |

| 12 | 4-cyanophenyl | H | 4.0 |

| 5 | H | Phenyl | 2.3 |

| 13 | H | 4-fluorophenyl | 0.22 |

| 14 | H | 3,4-difluorophenyl | 0.57 |

| 15 | H | 2,4-difluorophenyl | 1.2 |

| 26 | H | 4-methylpyridin-3-yl | 0.38 |

Data sourced from a study on 3-(piperidin-4-ylmethoxy)pyridine derivatives. nih.gov

Piperidine Ring Substituent Effects on Pharmacological Profiles

The piperidine ring is another key component of the 3-methyl-4-(piperidin-4-yl)pyridine scaffold that is amenable to modification to optimize pharmacological properties. The substitution pattern on the piperidine ring can influence not only potency but also pharmacokinetic parameters.

In the development of Bruton's Tyrosine Kinase (BTK) inhibitors, it was observed that compounds lacking a substituent on the piperidine ring exhibited the lowest affinity. acs.org The introduction of N-linked substituents, such as cyclopropylcarboxyl or 3-methyloxetane-3-carboxyl groups, on the piperidine ring of related heterocyclic compounds led to a significant increase in affinity and residence time on the target protein. acs.org This highlights the potential of the piperidine nitrogen as a key point for introducing functionality to enhance binding.

Furthermore, the position of attachment to the piperidine ring is critical. In a study of LSD1 inhibitors, a compound with a piperidin-3-yl substituent was found to be significantly less favorable than the corresponding piperidin-4-yl analog. nih.gov The synthesis of various 3-alkyl-4-anilinopiperidines has also shown that the stereochemistry of the substituents on the piperidine ring can be controlled to produce specific diastereoisomers with potentially different biological activities. researchgate.net The presence of the piperidine ring itself is often crucial for the development of novel drugs with profound analgesia. researchgate.net

Table 2: Impact of Piperidine Ring Substituents on BTK Inhibitor Affinity

| Compound Series | Piperidine Substituent | KᏧ (µM) |

|---|---|---|

| PTI-1 to PTI-4 (S-isomer) | Unsubstituted | 0.1 - 10 |

| PTI-11 to PTI-14 (R-isomer) | Unsubstituted | Slightly more potent than S-isomers |

| PTI-21 to PTI-34 (R-isomer) | N-linked cyclopropylcarboxyl or 3-methyloxetane-3-carboxyl | Significantly improved affinity (KᏧ ~ 1 nM for best compounds) |

Data sourced from a study on BTK inhibitors. acs.org

Influence of Linker and Bridging Moieties on Biological Response

In a study of LSD1 inhibitors based on a 3-(piperidin-4-ylmethoxy)pyridine core, the ether linkage was found to be critical for potent activity. nih.gov When the -O- linkage was replaced with an -NH- linkage, a significant reduction in activity was observed, indicating that the oxygen atom may be involved in a key hydrogen bond interaction or that the geometry imposed by the ether linkage is optimal for binding. nih.gov

The concept of a linker is a common theme in medicinal chemistry. For example, in a series of pyridylpiperazine hybrid derivatives, the length and composition of the linker between the two heterocyclic rings were systematically varied to optimize urease inhibitory activity. nih.gov These studies underscore the importance of the linker in dictating the spatial relationship between the two key pharmacophoric groups, thereby affecting the biological response.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. For derivatives of 3-methyl-4-(piperidin-4-yl)pyridine, the introduction of chiral centers, either on the piperidine ring or on its substituents, can lead to significant differences in biological activity between enantiomers.

A clear example of the importance of stereochemistry is seen in the development of BTK inhibitors. acs.org In this study, the R-isomers of a series of piperidine-containing compounds were found to be slightly more potent than their corresponding S-isomer analogs. acs.org This difference in potency underscores the specific three-dimensional arrangement required for optimal interaction with the target enzyme.

The synthesis of enantiomerically pure piperidine scaffolds is therefore a key strategy in drug discovery. researchgate.net By preparing and testing individual enantiomers, medicinal chemists can identify the eutomer (the more active enantiomer) and thus develop more potent and selective drugs with a potentially improved therapeutic index.

Rational Design Principles and Lead Optimization Strategies Derived from SAR

The wealth of SAR data generated from studies on 3-methyl-4-(piperidin-4-yl)pyridine and related compounds has led to the formulation of rational design principles and effective lead optimization strategies. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties of lead compounds.

One key principle is the use of structure-based drug design. For example, in the optimization of TYK2 inhibitors, a 4-aminopyridine (B3432731) benzamide (B126) scaffold was modified based on the crystal structure of the target protein. nih.gov This approach led to the discovery of specific substitutions, such as a (1R,2R)-2-fluorocyclopropylamide modification, that improved both potency and selectivity. nih.gov

Another important strategy is the molecular hybridization of different bioactive pharmacophores. This involves combining structural features from different classes of active compounds to create a new molecule with enhanced properties. For instance, new quinoxaline (B1680401) derivatives were designed by conjugating a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline ring system with various other moieties via different linkers to target DPP-4. rsc.org

Lead optimization also frequently involves fine-tuning the physicochemical properties of the molecule to improve its drug-like characteristics. This can include modifying substituents to alter lipophilicity, solubility, and metabolic stability. The overarching goal is to develop a compound that not only has high affinity and selectivity for its target but also possesses the necessary pharmacokinetic profile to be an effective therapeutic agent.

Biological Target Engagement and Mechanistic Studies of 3 Methyl 4 Piperidin 4 Yl Pyridine

Receptor Binding Affinities and Modulatory Effects

Based on the reviewed scientific literature, specific data on the receptor binding affinities and modulatory effects of the core compound 3-Methyl-4-(piperidin-4-yl)pyridine are not extensively available in publicly accessible research. The following sections reflect the current state of knowledge regarding its interaction with specific receptor families.

There is limited information available from current research regarding the broad-spectrum neurotransmitter receptor binding profile of 3-Methyl-4-(piperidin-4-yl)pyridine. While derivatives with a pyridine (B92270) core have been explored for various CNS targets, a specific interaction profile for this compound remains to be fully characterized in the literature.

Scientific literature does not currently provide specific details on the modulatory activities of 3-Methyl-4-(piperidin-4-yl)pyridine at serotonin (B10506) 5-HT3 or 5-HT4 receptors. Further research is required to determine if this chemical scaffold interacts with these particular targets.

There is no direct evidence in the reviewed literature to suggest that 3-Methyl-4-(piperidin-4-yl)pyridine functions as an antagonist for the chemokine receptor CXCR3. While various small molecules are being investigated as CXCR3 antagonists for inflammatory diseases, this specific compound has not been highlighted in that context.

Enzyme Inhibition Profiles and Kinetic Analyses

Research has more clearly defined the interaction of compounds containing the 4-(piperidin-4-yl)pyridine (B1299547) moiety with specific enzymes, revealing potent inhibitory activities.

Derivatives of 4-(piperidin-4-yl)pyridine have been identified as potent, reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through the regulation of gene expression. nih.gov Structural studies, including X-ray crystallography, have provided a detailed understanding of the binding mechanism.

One study determined the crystal structure of LSD1 in complex with an inhibitor containing a piperidin-4-ylmethoxy-pyridine core, specifically 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile . nih.gov The analysis revealed that the inhibitor binds within the spacious substrate-binding cavity of LSD1. The binding is anchored by interactions from each of the three groups extending from the central pyridine ring. nih.gov

Key interactions observed in the crystal structure include:

The piperidine (B6355638) ring settles into a negatively charged pocket, where it interacts with the side chains of amino acid residues Asp555 and Asn540. nih.gov

The 4-cyanophenyl group extends deep into the catalytic center, forming a crucial hydrogen bond with Lys661, a residue essential for the demethylation reaction. nih.gov

The 4-methylphenyl (p-tolyl) group occupies a hydrophobic pocket within the catalytic center. nih.gov

This multi-point interaction model explains the high inhibitory potency of this class of compounds and provides a basis for the rational design of new, even more potent, reversible LSD1 inhibitors. nih.gov

Table 1: Key Molecular Interactions of a 4-(Piperidin-4-yl)pyridine Derivative with LSD1

| Inhibitor Moiety | LSD1 Interacting Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| Piperidine Ring | Asp555, Asn540 | Polar Interaction | nih.gov |

| 4-Cyanophenyl Group | Lys661 | Hydrogen Bond | nih.gov |

| p-Tolyl Group | Hydrophobic Pocket | Hydrophobic Interaction | nih.gov |

The 3,4-disubstituted pyridine scaffold has been investigated for its potential to inhibit Cholesterol 24-Hydroxylase (CH24H, or CYP46A1), a brain-specific enzyme that regulates cholesterol homeostasis. acs.org Pharmacological inhibition of this enzyme is considered a relevant therapeutic strategy for conditions involving neural hyperexcitation. acs.org

In a structure-based drug design effort, researchers synthesized a series of novel CH24H inhibitors. acs.org The introduction of a piperidin-4-yl group at the 3-position of a 4-phenylpyridine (B135609) scaffold yielded the compound 4-Phenyl-3-(piperidin-4-yl)pyridine , which demonstrated inhibitory activity against the human CH24H enzyme. acs.org This finding validated that 3-substituted-4-phenylpyridine derivatives are a viable new class of CH24H inhibitors. acs.org

Table 2: Inhibitory Activity of a 4-(Piperidin-4-yl)pyridine Derivative against CH24H

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 4-Phenyl-3-(piperidin-4-yl)pyridine derivative | Human CH24H | 950 nM | acs.org |

Tyrosine Kinase Inhibition (e.g., EGFR-TK)

There is currently no direct scientific literature available that reports the inhibitory activity of 3-Methyl-4-(piperidin-4-yl)pyridine on Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) or other tyrosine kinases. However, the broader class of pyridine-containing compounds has been investigated for such properties. For instance, various pyrazolo[3,4-d]pyrimidine derivatives, which also contain a nitrogen-based heterocyclic structure, have been designed and synthesized as EGFR-TK inhibitors. nih.govnih.gov These studies demonstrate that the general scaffold can be adapted to interact with the ATP-binding site of EGFR-TK, but specific data for 3-Methyl-4-(piperidin-4-yl)pyridine is not available.

Cyclooxygenase (COX) Enzyme Modulation

The modulation of cyclooxygenase (COX) enzymes by 3-Methyl-4-(piperidin-4-yl)pyridine has not been specifically documented in published research. The COX enzymes, including COX-1, COX-2, and the splice variant COX-3, are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Research into novel COX inhibitors has included pyridine-containing molecules. For example, N-(3-Arylaminopyridin-4-yl)alkanesulfonamides, which are pyridine analogs of the COX-2 preferential inhibitor nimesulide, have been synthesized and shown to inhibit COX isoforms. nih.gov These findings suggest the potential for pyridine-based structures to interact with COX enzymes, though direct evidence for 3-Methyl-4-(piperidin-4-yl)pyridine is lacking.

Other Enzyme Interactions (e.g., PI3K, InhA)

While direct inhibitory action of 3-Methyl-4-(piperidin-4-yl)pyridine on Phosphoinositide 3-kinase (PI3K) or the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) is not reported, studies on structurally similar compounds provide insights into potential interactions.

Structurally related compounds containing a piperidinyl-pyridine motif have been investigated as inhibitors of various enzymes. For instance, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were identified as potent PI3Kδ inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov

Furthermore, direct inhibitors of InhA, a key enzyme in mycobacterial cell wall synthesis, have been a focus of tuberculosis drug discovery. nih.govresearchgate.net While various heterocyclic compounds are being explored, there is no specific data linking 3-Methyl-4-(piperidin-4-yl)pyridine to InhA inhibition.

A notable finding involves compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, which are structurally analogous to 3-Methyl-4-(piperidin-4-yl)pyridine. These compounds have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through the regulation of histone methylation. nih.govnih.gov The most potent of these analogs exhibit high selectivity for LSD1 over other monoamine oxidases. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 3 Methyl 4 Piperidin 4 Yl Pyridine

In Silico Prediction of Biological Targets and Activity Spectra

In silico prediction methods are instrumental in identifying the likely biological targets of a compound and forecasting its spectrum of biological activities. These predictions are based on the structural similarity of the compound to molecules with known biological functions.

While specific SwissTargetPrediction data for 3-Methyl-4-(piperidin-4-yl)pyridine is not publicly available, the platform generally operates by comparing the 2D and 3D structure of a query molecule against a database of known active compounds. mdpi.com For a molecule like 3-Methyl-4-(piperidin-4-yl)pyridine, which contains a piperidine (B6355638) moiety, predictions would likely highlight targets associated with this structural feature. Piperidine derivatives are known to interact with a variety of protein targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. clinmedkaz.org The combination of the piperidine and pyridine (B92270) rings would refine these predictions, potentially indicating a more specific set of targets. The prediction output is typically a list of probable protein targets, ranked by a probability score.

Table 1: Illustrative Example of SwissTargetPrediction Output for a Hypothetical Compound

| Target Class | Probability | Known Ligands with Similar Scaffolds |

| G Protein-Coupled Receptors | High | Various neurotransmitter receptor ligands |

| Ion Channels | Medium | Blockers of specific ion channels |

| Enzymes | Medium | Inhibitors of metabolic enzymes |

| Transporters | Low | Modulators of transporter proteins |

Note: This table is a generalized representation and not actual data for 3-Methyl-4-(piperidin-4-yl)pyridine.

The Prediction of Activity Spectra for Substances (PASS) online tool is another valuable resource for forecasting the biological activities of a compound. clinmedkaz.org It analyzes the structure of a molecule and predicts its potential pharmacological effects and mechanisms of action based on a vast training set of biologically active substances. clinmedkaz.org For 3-Methyl-4-(piperidin-4-yl)pyridine, a PASS analysis would generate a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). Activities with a high Pa value are considered more likely. Given the structural motifs present in 3-Methyl-4-(piperidin-4-yl)pyridine, a PASS prediction might suggest activities related to the central nervous system, anti-inflammatory effects, or enzyme inhibition. kahedu.edu.in

Table 2: Hypothetical PASS Prediction for 3-Methyl-4-(piperidin-4-yl)pyridine

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| CNS Depressant | 0.650 | 0.025 |

| Anti-inflammatory | 0.580 | 0.040 |

| Kinase Inhibitor | 0.520 | 0.060 |

| Antihypertensive | 0.490 | 0.075 |

Note: This table is a hypothetical representation to illustrate the type of data provided by a PASS analysis.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. kahedu.edu.in For 3-Methyl-4-(piperidin-4-yl)pyridine, DFT calculations could be employed to determine its optimized molecular geometry, including bond lengths and angles. researchgate.net Furthermore, DFT can be used to calculate various molecular properties such as the distribution of electron density and the molecular electrostatic potential (MEP). dntb.gov.ua The MEP map is particularly useful as it highlights the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions. dntb.gov.ua

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. scirp.org For 3-Methyl-4-(piperidin-4-yl)pyridine, a HOMO-LUMO analysis would provide insights into its charge transfer properties and its potential to participate in chemical reactions. irjweb.com

Table 3: Representative HOMO-LUMO Energy Values for a Pyridine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on general data for pyridine derivatives, not specific calculations for 3-Methyl-4-(piperidin-4-yl)pyridine.

Molecular Dynamics Simulations and Ligand-Protein Interaction Modeling

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. plos.org When combined with ligand-protein interaction modeling, MD simulations can provide detailed insights into how a compound like 3-Methyl-4-(piperidin-4-yl)pyridine might bind to a specific protein target. researchgate.net

If a potential protein target for 3-Methyl-4-(piperidin-4-yl)pyridine were identified through methods like SwissTargetPrediction, an MD simulation could be performed to model the binding process. This would involve placing the ligand in the binding site of the protein and simulating their dynamic interactions in a solvated environment. mdpi.com The simulation would reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the types of non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions) that are formed. mdpi.com This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Advanced Derivatization Strategies for 3 Methyl 4 Piperidin 4 Yl Pyridine

Scaffold Modification for Enhanced Biological Profiles

Scaffold modification of the 3-methyl-4-(piperidin-4-yl)pyridine core is a key strategy to improve its biological and pharmacological properties. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications to develop new and more effective therapeutic agents. nih.gov

Modifications can be targeted at either the pyridine (B92270) or the piperidine (B6355638) ring. For instance, the introduction of substituents on the pyridine ring, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, has been shown to enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the presence of bulky groups or halogen atoms may decrease such activity. nih.gov

A successful example of scaffold modification is the development of a series of 3-(piperidin-4-yl)-1H-indoles. nih.gov While many modifications to the N-piperidinyl group were not well-tolerated, one compound with lead-like properties demonstrated significant antimalarial activity against drug-resistant strains of Plasmodium falciparum. nih.gov This highlights how subtle changes to the scaffold can lead to the discovery of new chemotypes with promising therapeutic applications. nih.gov

The following table provides examples of how different scaffold modifications can impact the biological activity of 3-methyl-4-(piperidin-4-yl)pyridine derivatives.

Introduction of Diverse Functional Groups and Heterocyclic Moieties

The introduction of diverse functional groups and heterocyclic moieties to the 3-methyl-4-(piperidin-4-yl)pyridine scaffold is a powerful strategy to modulate its physicochemical properties and biological activity. These modifications can be directed at either the pyridine or the piperidine ring, allowing for a wide range of structural diversity.

Functionalization of the pyridine ring can be achieved through various synthetic methods. For example, the introduction of a carboxamide group at the 3-position of a pyrazolo[3,4-b]pyridine core has been accomplished using palladium-catalyzed aminocarbonylation. thieme-connect.com This method demonstrates good functional group tolerance, enabling the synthesis of a diverse range of derivatives. thieme-connect.com The presence of electron-withdrawing groups on the pyridine ring can sometimes hinder certain cyclization reactions, affecting the yield of the final product. nih.gov

The piperidine ring is also a prime target for introducing functional groups. A facile approach for the preparation of cis-3-methyl-4-aminopiperidine derivatives has been described, involving the regioselective ring-opening of an epoxide intermediate. researchgate.net This method allows for the introduction of amino and amido groups. researchgate.net Additionally, the piperidine nitrogen can be functionalized with various substituents, including those containing other heterocyclic rings. For instance, the synthesis of derivatives bearing a pyrazolopyrimidine core linked to the piperidine nitrogen has been reported. acs.org

The incorporation of other heterocyclic moieties can significantly impact the biological profile of the parent compound. For example, the synthesis of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues has led to the identification of potent antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). ebi.ac.uk Similarly, the fusion of a triazole ring to other heterocyclic systems has been a common strategy in the development of new bioactive compounds.

The following table summarizes various strategies for introducing functional groups and heterocyclic moieties and their resulting derivatives.

Strategies for Chiral Induction and Enantioselective Synthesis of Derivatives

The stereochemistry of 3-methyl-4-(piperidin-4-yl)pyridine derivatives can have a profound impact on their biological activity and selectivity. Therefore, the development of strategies for chiral induction and enantioselective synthesis is of paramount importance.

One of the key challenges in this area is the creation of stereocenters on the piperidine ring. A notable example is the synthesis of all four enantiopure stereoisomers of a Janus kinase 3 (Jak3) inhibitor, where the 3-methyl-4-aminopiperidine core plays a crucial role. nih.gov This study revealed that only the (3R,4R)-isomer was effective at blocking Stat5 phosphorylation, highlighting the critical importance of stereochemistry for biological function. nih.gov

Several synthetic approaches have been developed to achieve enantioselective synthesis of substituted piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction has been utilized to produce 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govacs.org This method serves as a key step in a three-step process to access a wide variety of enantioenriched 3-piperidines. nih.govacs.org

Another strategy involves the diastereoselective synthesis of cis/trans mixtures of 3-alkyl-4-anilinopiperidines, followed by quantitative separation of the diastereoisomers. researchgate.net This approach, while not directly enantioselective, allows for the isolation of specific stereoisomers for further evaluation.

The enantioselective synthesis of 3,4,5-trisubstituted piperidines has also been reported, leading to compounds with potent antioxidant activity. nih.gov In these derivatives, the stereochemical arrangement of the substituents is crucial for their biological function. nih.gov

The following table outlines different strategies for achieving chiral induction and enantioselective synthesis of piperidine derivatives.

Analytical Methodologies for Research and Characterization of 3 Methyl 4 Piperidin 4 Yl Pyridine

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of 3-Methyl-4-(piperidin-4-yl)pyridine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 3-Methyl-4-(piperidin-4-yl)pyridine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum, the chemical shifts (δ) reveal the electronic environment of the protons. For the pyridine (B92270) ring, distinct signals corresponding to the aromatic protons are expected. The methyl group attached to the pyridine ring would appear as a singlet, typically in the upfield region. The protons on the piperidine (B6355638) ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent non-equivalent protons.

Table 1: Predicted NMR Data for 3-Methyl-4-(piperidin-4-yl)pyridine

| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | Pyridine-H | 7.0 - 8.5 | Multiplet |

| ¹H NMR | Piperidine-CH₂ | 1.5 - 3.5 | Multiplet |

| ¹H NMR | Piperidine-CH | 2.5 - 3.5 | Multiplet |

| ¹H NMR | Methyl-H | 2.0 - 2.5 | Singlet |

| ¹³C NMR | Pyridine-C | 120 - 160 | - |

| ¹³C NMR | Piperidine-C | 25 - 50 | - |

| ¹³C NMR | Methyl-C | 15 - 25 | - |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. The IR spectrum of 3-Methyl-4-(piperidin-4-yl)pyridine would show characteristic absorption bands for C-H stretching vibrations of the aromatic pyridine ring and the aliphatic piperidine ring. The C=N and C=C stretching vibrations of the pyridine ring would also be observable. researchgate.net The N-H stretching vibration of the piperidine ring would appear as a distinct band, the position of which can indicate the extent of hydrogen bonding.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. mdpi.com Aromatic ring vibrations are often strong in Raman spectra. The combination of IR and Raman data allows for a more complete vibrational assignment and structural confirmation. researchgate.net

Table 2: Key IR and Raman Vibrational Frequencies for 3-Methyl-4-(piperidin-4-yl)pyridine

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| N-H Stretch (Piperidine) | 3200 - 3500 | IR |

| C=N/C=C Stretch (Pyridine) | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1000 - 1350 | IR |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of 3-Methyl-4-(piperidin-4-yl)pyridine. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) provides the exact molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. rsc.org

Electron ionization (EI) often leads to extensive fragmentation, providing valuable structural information. The fragmentation pattern would likely involve the cleavage of the bond between the pyridine and piperidine rings, as well as fragmentation within the piperidine ring itself. Electrospray ionization (ESI) is a softer ionization technique that typically results in a prominent protonated molecule ([M+H]⁺), which is useful for confirming the molecular weight. rsc.orgrsc.org

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating 3-Methyl-4-(piperidin-4-yl)pyridine from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile and thermally labile compounds like 3-Methyl-4-(piperidin-4-yl)pyridine. A reversed-phase HPLC method, using a C18 column, is often suitable. ptfarm.plsielc.comresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. ptfarm.plresearchgate.net The pH of the aqueous phase can be adjusted to control the retention of the basic pyridine and piperidine moieties. ptfarm.pl

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring exhibits strong UV absorbance. ptfarm.pl The method can be validated for linearity, accuracy, precision, and robustness to ensure reliable quantification. researchgate.net Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses smaller particle size columns, resulting in higher resolution, faster analysis times, and improved sensitivity. sielc.com

Gas Chromatography (GC) and GC-Mass Spectrometry

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While 3-Methyl-4-(piperidin-4-yl)pyridine has a relatively high boiling point, it can be analyzed by GC, potentially with derivatization to increase its volatility. nist.govnist.gov A capillary column with a suitable stationary phase would be used for separation.

Coupling GC with a mass spectrometer (GC-MS) provides a powerful analytical tool. ojp.gov As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides mass spectra for identification. This combination allows for both the separation and positive identification of 3-Methyl-4-(piperidin-4-yl)pyridine in complex mixtures. The NIST Mass Spectrometry Data Center provides a large collection of mass spectra that can be used for comparison and identification. govinfo.gov

Spectrophotometric and Spectrofluorometric Assays for Quantification

The quantification of 3-Methyl-4-(piperidin-4-yl)pyridine in various research and quality control settings can be achieved through the application of spectrophotometric and spectrofluorometric methods. These techniques offer the advantages of simplicity, speed, and cost-effectiveness. While specific assays for this particular compound are not extensively documented in publicly available literature, the analytical principles for similar pyridine and piperidine-containing molecules provide a strong foundation for method development.

Spectrophotometric methods would likely rely on the inherent ultraviolet (UV) absorbance of the pyridine ring. The UV-Vis spectrum of a compound is influenced by its electronic structure. For 3-Methyl-4-(piperidin-4-yl)pyridine, the pyridine moiety is the primary chromophore. The absorption maxima (λmax) for pyridine derivatives typically occur in the UV region. For instance, studies on various substituted pyridines show characteristic absorbance peaks that can be used for quantification. researchgate.net The reaction of piperidine with reagents like p-nitrophenyl acetate (B1210297) has been monitored using UV-Vis spectroscopy, indicating that the piperidine portion of the molecule can also be relevant in derivatization strategies. researchgate.net

A general approach to developing a spectrophotometric assay would involve:

Solvent Selection: The choice of solvent can influence the λmax and molar absorptivity. Common solvents for UV-Vis analysis of pyridine derivatives include ethanol, methanol, and acetonitrile. researchgate.netmdpi.comnih.gov

Wavelength Selection: The wavelength of maximum absorbance (λmax) for 3-Methyl-4-(piperidin-4-yl)pyridine would need to be determined experimentally to ensure the highest sensitivity and to minimize interference from other components in the sample matrix.

Calibration Curve: A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This relationship, governed by the Beer-Lambert law, would then be used to determine the concentration of the compound in unknown samples.

Spectrofluorometric assays, which measure the fluorescence of a compound, can offer greater sensitivity and selectivity compared to spectrophotometry. mdpi.com The native fluorescence of 3-Methyl-4-(piperidin-4-yl)pyridine would need to be evaluated. Many pyridine derivatives exhibit fluorescence, and the emission properties are influenced by substituents and the solvent environment. researchgate.netmdpi.comacs.org If the native fluorescence is weak, derivatization with a fluorescent tagging agent could be employed.

The development of a spectrofluorometric assay would involve:

Determination of Excitation and Emission Wavelengths: The optimal wavelengths for excitation and emission would be identified to maximize the fluorescence signal.

Quantum Yield Measurement: The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, could be determined relative to a known standard. nih.govrsc.org

Assay Validation: The method would be validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Interactive Table: Spectroscopic Properties of Related Pyridine and Piperidine Compounds

| Compound | Analytical Method | Solvent | λmax (nm) | Emission λmax (nm) | Reference |

| Pyridine | UV-Vis Spectroscopy | Not Specified | Not Specified | Not Applicable | researchgate.net |

| Piperidine | UV-Vis Spectroscopy | [Bmim]PF6 | ~420 (with p-nitrophenyl acetate) | Not Applicable | researchgate.net |

| 4-Arylpyridines | Fluorescence Spectroscopy | Not Specified | Not Specified | Tunable | acs.org |

| Pyridine Derivatives | Fluorescence Spectroscopy | Various | Not Specified | Not Specified | mdpi.com |

| 1-Methyl-4-[4-amino-styryl] pyridinum iodide | UV-Vis & Fluorescence | Various | Varies with polarity | Varies with polarity | nih.gov |

Capillary Electrophoresis and Electrochemical Methods

For the comprehensive characterization and quantification of 3-Methyl-4-(piperidin-4-yl)pyridine, capillary electrophoresis (CE) and electrochemical methods present powerful analytical options. These techniques are particularly well-suited for the analysis of alkaloids and related nitrogen-containing heterocyclic compounds. researchgate.netnih.govnih.gov

Capillary Electrophoresis (CE) separates compounds based on their differential migration in an electric field within a narrow capillary. This high-resolution separation technique is applicable to a wide range of analytes, including alkaloids. nih.govnih.govmdpi.com For 3-Methyl-4-(piperidin-4-yl)pyridine, which is a basic compound, capillary zone electrophoresis (CZE) would be a suitable mode. In a low pH buffer, the pyridine and piperidine nitrogens would be protonated, resulting in a cationic species that would migrate toward the cathode.

Key parameters for developing a CE method would include:

Buffer Composition and pH: The choice of buffer, its concentration, and pH are critical for achieving optimal separation. Acidic buffers are commonly used for the analysis of basic compounds like pyridine alkaloids. nih.gov

Applied Voltage: The separation voltage influences the migration time and efficiency.

Capillary Type and Dimensions: Uncoated fused-silica capillaries are common, but coated capillaries can be used to modify the electroosmotic flow. nih.gov

Detection: UV detection is a common and straightforward method for CE analysis of pyridine-containing compounds. nih.gov Coupling CE with mass spectrometry (CE-MS) would provide higher selectivity and structural information. nih.govresearchgate.net

Electrochemical Methods , such as voltammetry, offer a sensitive approach for the analysis of electroactive compounds. The pyridine ring is known to be electrochemically active and can be either oxidized or reduced at an electrode surface. nih.govuniv-lyon1.fr The electrochemical behavior of pyridine and its derivatives has been studied, demonstrating that these methods can be used for their determination. researchgate.netuniv-lyon1.frrsc.org

A typical electrochemical analysis would involve:

Working Electrode: Glassy carbon, platinum, or hanging mercury drop electrodes are commonly used for the analysis of organic compounds. rsc.org

Solvent and Supporting Electrolyte: Aprotic solvents like acetonitrile are often used for the electrochemical analysis of pyridine derivatives, along with a suitable supporting electrolyte to ensure conductivity. nih.govuniv-lyon1.frrsc.org

Voltammetric Technique: Techniques such as cyclic voltammetry (CV) could be used to study the redox behavior of the compound, while differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be employed for quantitative analysis due to their higher sensitivity. rsc.org

Interactive Table: Analytical Parameters for Related Compounds by CE and Electrochemical Methods

| Compound/Class | Analytical Method | Electrode/Buffer | Key Parameters | Application | Reference |

| Pyridine | Cyclic Voltammetry | Platinum disc | Acetonitrile solvent | Reduction/Oxidation study | univ-lyon1.fr |

| Pyridine Derivatives | Voltammetry | Not Specified | Acetonitrile solvent | Hydrogen-bonding strength | nih.gov |

| Dipropyl Pyridine-2,5-dicarboxylate | Differential-Pulse Voltammetry | Glassy Carbon/HMDE | Acetonitrile solvent, LOD ~10⁻⁶ M | Quantification | rsc.org |

| Tobacco Alkaloids | Capillary Electrophoresis | Citric acid buffer (pH 3.6) | UV detection | Quantification in plant cells | nih.gov |

| Tropane Alkaloids | Capillary Electrophoresis | Various (including non-aqueous) | UV and MS detection | Separation of related alkaloids | nih.gov |

Pre Clinical Pharmacological Investigations of 3 Methyl 4 Piperidin 4 Yl Pyridine in Vitro and Animal Studies

In Vitro Pharmacological Profiling

Potency and Selectivity Assessments in Enzyme and Cell-Based Assays

No data is publicly available regarding the potency or selectivity of 3-Methyl-4-(piperidin-4-yl)pyridine in enzyme or cell-based assays.

Efficacy Studies in Cellular Models of Disease

There are no publicly available studies detailing the efficacy of 3-Methyl-4-(piperidin-4-yl)pyridine in any cellular models of disease.

In Vivo Studies (Animal Models)

Proof-of-Concept Studies in Relevant Animal Disease Models

No proof-of-concept studies for 3-Methyl-4-(piperidin-4-yl)pyridine in animal models of disease have been reported in the accessible scientific literature.

Pharmacokinetic and Pharmacodynamic Evaluations in Animal Models

Information on the pharmacokinetic and pharmacodynamic profiles of 3-Methyl-4-(piperidin-4-yl)pyridine in animal models is not available in the public domain.

Emerging Research Frontiers and Future Directions for 3 Methyl 4 Piperidin 4 Yl Pyridine

Exploration of Novel Therapeutic Applications beyond Current Research Scope

While the current body of research on 3-Methyl-4-(piperidin-4-yl)pyridine is still developing, the broader family of pyridylpiperidines has been investigated for a wide array of therapeutic applications. These existing studies provide a fertile ground for hypothesizing novel therapeutic avenues for 3-Methyl-4-(piperidin-4-yl)pyridine.

Derivatives of the closely related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov These compounds have demonstrated the ability to suppress the proliferation of various leukemia and solid tumor cells. nih.gov Given the structural similarities, 3-Methyl-4-(piperidin-4-yl)pyridine and its analogs represent a promising area for the development of new anticancer agents.

Furthermore, piperidine (B6355638) derivatives are being explored for their potential in treating neurological disorders. For instance, novel 3-piperidinyl pyridine (B92270) derivatives have been synthesized and evaluated as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in brain cholesterol metabolism and neurological diseases. acs.org This suggests that 3-Methyl-4-(piperidin-4-yl)pyridine could be a valuable scaffold for developing therapies targeting central nervous system disorders. The ability of such compounds to cross the blood-brain barrier is a critical factor, and research in this area is ongoing. acs.org

The versatility of the piperidine ring is further highlighted by its presence in compounds investigated for their anti-proliferative, anti-Alzheimer's, and antiviral properties. mdpi.com Specifically, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown potential as anti-cancer agents against hematological malignancies. mdpi.com These findings underscore the potential for discovering novel therapeutic uses for 3-Methyl-4-(piperidin-4-yl)pyridine by exploring its activity against a diverse range of biological targets.

Table 1: Potential Therapeutic Areas for 3-Methyl-4-(piperidin-4-yl)pyridine Based on Related Scaffolds

| Therapeutic Area | Potential Target/Mechanism | Related Compound Class |

| Oncology | Lysine Specific Demethylase 1 (LSD1) Inhibition | 3-(Piperidin-4-ylmethoxy)pyridine Derivatives nih.gov |

| Inhibition of Hematological Cancer Cell Growth | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones mdpi.com | |

| Neurology | Cholesterol 24-Hydroxylase (CH24H) Inhibition | 3-Piperidinyl Pyridine Derivatives acs.org |

| Infectious Diseases | Antiviral Activity | Piperidine-containing compounds mdpi.com |

Development of Advanced and Sustainable Synthetic Routes

The synthesis of pyridylpiperidines is an active area of research, with a growing emphasis on developing more efficient, cost-effective, and environmentally friendly methods. nih.gov Traditional synthetic routes can be lengthy and may rely on harsh reagents. tmc.edu

Recent advancements have focused on catalytic and sustainable approaches. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids. tmc.eduacs.org This method offers a three-step process involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction to yield a variety of chiral piperidines. tmc.eduacs.org Such catalytic methods hold promise for the stereoselective synthesis of 3-Methyl-4-(piperidin-4-yl)pyridine and its derivatives, which can be crucial for optimizing pharmacological activity.

The principles of green chemistry are also being increasingly applied to the synthesis of pyridine and piperidine derivatives. asianpubs.org Research into using deep eutectic solvents (DES) like glucose-urea as reaction media has shown promise for the synthesis of piperidin-4-one derivatives, offering a more environmentally benign alternative to traditional organic solvents. asianpubs.org The development of heterogeneous catalysts is another key area, with studies showing the effectiveness of catalysts based on metal oxides like cadmium oxide for the synthesis of methylpyridines. semanticscholar.org These sustainable approaches could be adapted for the large-scale and eco-friendly production of 3-Methyl-4-(piperidin-4-yl)pyridine.

Table 2: Modern Synthetic Strategies for Pyridylpiperidines

| Synthetic Strategy | Key Features | Potential Application for 3-Methyl-4-(piperidin-4-yl)pyridine |

| Rhodium-Catalyzed Asymmetric Reductive Heck Reaction | Stereoselective synthesis of chiral piperidines. tmc.eduacs.org | Production of specific enantiomers to enhance therapeutic efficacy. |

| Green Chemistry Approaches | Use of deep eutectic solvents and heterogeneous catalysts. asianpubs.orgsemanticscholar.org | Environmentally friendly and sustainable manufacturing processes. |

| Catalytic Gas-Phase Synthesis | High-temperature reaction of acetylene (B1199291) and ammonia (B1221849). semanticscholar.org | Potential for continuous flow production of the pyridine core. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyridylpiperidines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of pyridylpiperidines is no exception. nih.gov These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. researchgate.net

In silico methods are being employed to predict the biological activities and potential targets of new piperidine derivatives. clinmedkaz.org By analyzing the chemical structures of compounds, web-based tools can forecast their interactions with various enzymes, receptors, and transport systems. clinmedkaz.org This allows researchers to prioritize which compounds to synthesize and test, saving time and resources.

Machine learning models are also being developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. mdpi.com These models can help in the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. For instance, computational studies on novel indolin-2-one derivatives have successfully predicted their drug-likeness and safety profiles. researchgate.net

Furthermore, AI is being used in the de novo design of molecules with desired properties. youtube.com By learning from vast datasets of chemical structures and their biological activities, AI algorithms can generate novel molecular structures that are predicted to be active against a specific target. researchgate.net This approach can be applied to the design of novel pyridylpiperidines with enhanced potency and selectivity. The use of graph neural networks, which can effectively model molecular structures, is a particularly promising area of research in this context. youtube.com

Table 3: Application of AI and Machine Learning in Pyridylpiperidine Drug Discovery

| AI/ML Application | Description | Relevance to 3-Methyl-4-(piperidin-4-yl)pyridine |

| In Silico Target Prediction | Computational tools predict biological targets based on chemical structure. clinmedkaz.org | Identification of novel therapeutic applications. |

| ADMET Prediction | Machine learning models forecast pharmacokinetic and toxicity properties. mdpi.com | Early-stage optimization of drug-like properties. |

| De Novo Drug Design | AI algorithms generate novel molecular structures with desired activities. youtube.comresearchgate.net | Design of new analogs with improved potency and selectivity. |

| Synthesis Planning | AI can propose efficient synthetic routes for complex molecules. philadelphia.edu.jo | Optimization of the manufacturing process. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Methyl-4-(piperidin-4-yl)pyridine, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with substituted pyridines. For example, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed. Key conditions include solvent choice (e.g., dichloromethane for solubility ), temperature control (room temperature to reflux), and catalysts (e.g., palladium for cross-coupling). Post-reaction purification via column chromatography or recrystallization ensures high purity (≥99%) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling 3-Methyl-4-(piperidin-4-yl)pyridine?

- Methodological Answer : The compound is likely hygroscopic and should be stored in anhydrous conditions at 2–8°C . Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) and water-miscible solvents. Stability under acidic/basic conditions should be assessed via pH titration and monitored by HPLC .

Q. How can researchers safely handle 3-Methyl-4-(piperidin-4-yl)pyridine in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact; in case of exposure, rinse immediately with water . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm structure (e.g., piperidine ring protons at δ 2.5–3.5 ppm, pyridine protons at δ 7.0–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- IR Spectroscopy : To identify functional groups (e.g., C-N stretches near 1250 cm⁻¹) .

Q. What are the standard purity assessment protocols for this compound?

- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) or GC-MS for volatile derivatives. Purity ≥95% is typically required for biological studies .

Advanced Research Questions

Q. How can computational modeling predict the neuropharmacological activity of 3-Methyl-4-(piperidin-4-yl)pyridine?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like nicotinic acetylcholine receptors (nAChRs) or serotonin transporters. Use PubChem-derived 3D structures (CID: 9795739 ) and validate with in vitro binding assays (e.g., radioligand displacement) .

Q. What strategies resolve contradictions in reported synthetic yields for piperidine-pyridine hybrids?

- Methodological Answer : Systematic optimization of:

- Catalyst loading (e.g., 1–5 mol% Pd for cross-coupling).

- Solvent polarity (e.g., DMF vs. THF).

- Temperature gradients (e.g., microwave-assisted synthesis for faster kinetics).

Compare results with literature data .

Q. How does the stereochemistry of the piperidine ring influence biological activity?

- Methodological Answer : Synthesize enantiomers via chiral catalysts or resolution techniques (e.g., chiral HPLC). Test activity in cell-based assays (e.g., cAMP modulation for GPCR targets). X-ray crystallography (e.g., ) can confirm absolute configuration.

Q. What functionalization methods enable diversification of the pyridine core for SAR studies?

- Methodological Answer :

- Electrophilic substitution : Introduce halogens (e.g., Br₂/FeBr₃) at the pyridine C-2 position.

- Cross-coupling : Install aryl/heteroaryl groups via Buchwald-Hartwig amination.

- Reduction : Hydrogenate the pyridine ring to piperidine for backbone flexibility studies .

Q. How can stability studies under physiological conditions inform drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.